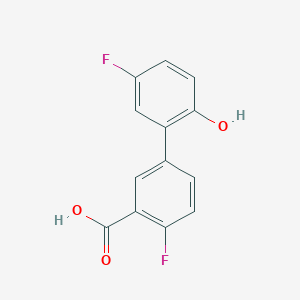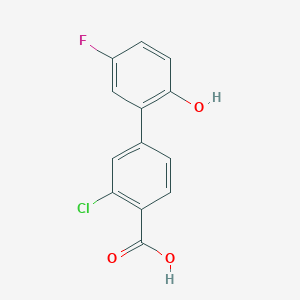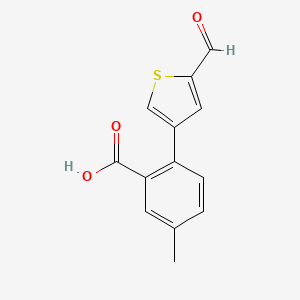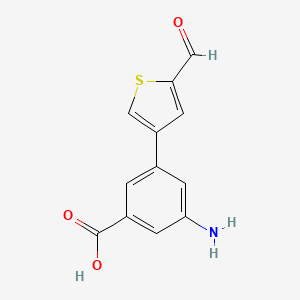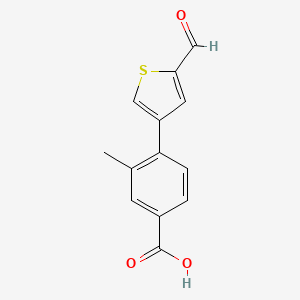
3-(5-Fluoro-2-hydroxyphenyl)-5-trifluoromethylbenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Fluoro-2-hydroxyphenyl)-5-trifluoromethylbenzoic acid (hereafter referred to as 5F-HPA) is a synthetic compound that has been recently used in a number of scientific research applications. 5F-HPA is a derivative of the naturally occurring phenolic acid benzoic acid, and is composed of a phenolic ring with a hydroxyl group and a trifluoromethyl group attached to the ring. 5F-HPA is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), making it an attractive compound for use in therapeutic and research applications.
Aplicaciones Científicas De Investigación
5F-HPA has been used as a tool for studying the effects of 3-(5-Fluoro-2-hydroxyphenyl)-5-trifluoromethylbenzoic acid, 95% inhibition on various biological processes, including inflammation, cancer, and cardiovascular diseases. 5F-HPA has also been used in the study of drug delivery systems and the evaluation of drug candidates.
Mecanismo De Acción
5F-HPA is a potent inhibitor of 3-(5-Fluoro-2-hydroxyphenyl)-5-trifluoromethylbenzoic acid, 95%, which is an enzyme involved in the production of prostaglandins, a class of hormones that play a role in inflammation and a variety of other physiological processes. 5F-HPA binds to the active site of 3-(5-Fluoro-2-hydroxyphenyl)-5-trifluoromethylbenzoic acid, 95%, preventing the enzyme from catalyzing the production of prostaglandins.
Biochemical and Physiological Effects
The inhibition of 3-(5-Fluoro-2-hydroxyphenyl)-5-trifluoromethylbenzoic acid, 95% by 5F-HPA results in a decrease in the production of prostaglandins and other inflammatory mediators, which can lead to a decrease in inflammation and other physiological responses. In addition, 5F-HPA has been shown to have anti-cancer effects, as well as effects on the cardiovascular system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5F-HPA in laboratory experiments has a number of advantages, including its potency, low toxicity, and ease of synthesis. However, there are also some limitations to its use, such as its relatively short half-life and the fact that it is not water-soluble.
Direcciones Futuras
There are a number of potential future directions for research involving 5F-HPA, including further study of its effects on inflammation, cancer, and cardiovascular diseases, as well as its use as a tool for drug delivery and the evaluation of drug candidates. In addition, further research could be conducted on the synthesis of 5F-HPA and its potential applications in other fields.
Métodos De Síntesis
The synthesis of 5F-HPA involves the reaction of 5-fluoro-2-hydroxyphenylacetic acid with trifluoromethylbenzoyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in anhydrous acetonitrile at a temperature of 0°C. The reaction is complete after approximately eight hours, yielding 5F-HPA as the major product.
Propiedades
IUPAC Name |
3-(5-fluoro-2-hydroxyphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O3/c15-10-1-2-12(19)11(6-10)7-3-8(13(20)21)5-9(4-7)14(16,17)18/h1-6,19H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOBYIBCYHRIRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10689461 |
Source


|
| Record name | 5'-Fluoro-2'-hydroxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261928-00-0 |
Source


|
| Record name | 5'-Fluoro-2'-hydroxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





